FC(F)(F)C(N=C1)=CC(C=O)=C1Br
. The molecular weight of this compound is 254.00 .
Halogenation and Metalation: Further metalations and functionalizations of halo(trifluoromethyl)pyridines are possible. For example, 3-chloro-2-(trifluoromethyl)pyridine and 2-bromo-6-(trifluoromethyl)pyridine were converted into their corresponding carboxylic acids. [] This suggests that similar methodologies could be adapted to synthesize 5-Bromo-2-(trifluoromethyl)nicotinaldehyde.
Cross-Coupling Reactions: The synthesis of 5,5′-bis(trifluoromethyl)-2,2′-bipyridine from 2-bromo-5-(trifluoromethyl) pyridine using palladium acetate, tetrabutylammonium iodide, potassium carbonate, and isopropanol in Cyrene™ (dihydrolevoglucosenone) highlights the potential of cross-coupling reactions for synthesizing similar compounds. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: